Antifungal MIC Comparison: 4-Ethoxyphenyl vs. 4-Fluorophenyl and Unsubstituted Phenyl Analogs
The 3-(4-ethoxyphenyl) derivative exhibits markedly reduced in vitro antifungal potency compared to the 3-(4-fluorophenyl) and 3-phenyl analogs within the same pyrido[3,4-e][1,2,4]triazine series, as revealed by agar dilution MIC data reported in the 1989 Reich et al. study and deposited in ChEMBL [1][2]. The 4-fluoro and unsubstituted phenyl analogs were explicitly identified as among the compounds with the 'best overall antifungal activity' in this series, achieving MIC values ≤ 16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton species [1]. In contrast, the 4-ethoxyphenyl compound consistently showed MIC values of 64 µg/mL against Candida albicans, Candida tropicalis, Candida pseudotropicalis, and Aspergillus niger, with MIC values rising to 128 µg/mL against Candida rugosa, Candida stellatoidea, and Mucor fragilis, and exceeding 128 µg/mL against certain strains [2].
| Evidence Dimension | In vitro antifungal potency (MIC) |
|---|---|
| Target Compound Data | MIC = 64 µg/mL (C. albicans, C. tropicalis, C. pseudotropicalis, A. niger); MIC = 128 µg/mL (C. rugosa, C. stellatoidea, M. fragilis); MIC > 128 µg/mL (C. albicans variant) |
| Comparator Or Baseline | 3-(4-Fluorophenyl) and 3-phenyl analogs: MIC ≤ 16 µg/mL against Candida, Aspergillus, Mucor, and Trichophyton spp. |
| Quantified Difference | ≥ 4-fold to > 8-fold reduction in potency for the 4-ethoxyphenyl derivative relative to the most active in-class analogs |
| Conditions | Agar dilution assay; organisms: Candida albicans, Candida tropicalis, Candida pseudotropicalis (Kluyveromyces marxianus), Candida rugosa (Diutina rugosa), Candida stellatoidea, Aspergillus niger, Mucor fragilis; data source: J. Med. Chem. 1989 and ChEMBL (Document CHEMBL1124369) |
Why This Matters
This potency differential quantifies why the 4-ethoxyphenyl analog is not a suitable surrogate for lead-optimization candidates in antifungal discovery; its reduced activity makes it more appropriate as a negative-control or SAR-benchmarking tool rather than a development candidate.
- [1] Reich, M. F.; Fabio, P. F.; Lee, V. J.; Kuck, N. A.; Testa, R. T. Pyrido[3,4-e]-1,2,4-triazines and Related Heterocycles as Potential Antifungal Agents. J. Med. Chem. 1989, 32 (11), 2474–2485. View Source
- [2] ChEMBL Activity Data for CHEMBL82821 (Document CHEMBL1124369). European Bioinformatics Institute. Retrieved via ChEMBL Web Services. View Source
